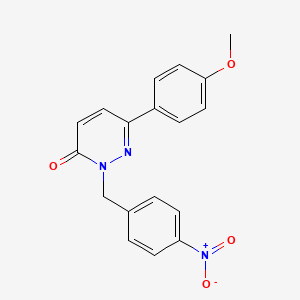

6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC15066610

Molecular Formula: C18H15N3O4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15N3O4 |

|---|---|

| Molecular Weight | 337.3 g/mol |

| IUPAC Name | 6-(4-methoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |

| Standard InChI | InChI=1S/C18H15N3O4/c1-25-16-8-4-14(5-9-16)17-10-11-18(22)20(19-17)12-13-2-6-15(7-3-13)21(23)24/h2-11H,12H2,1H3 |

| Standard InChI Key | HQDUIYJSOYOTHA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Synthesis of the Compound

The synthesis of pyridazinone derivatives typically involves:

-

Condensation Reaction: Reacting hydrazine derivatives with dicarbonyl compounds to form the pyridazine ring.

-

Substitution Reactions: Introducing functional groups like methoxyphenyl and nitrobenzyl at specific positions on the pyridazine core.

A possible synthetic pathway for this compound could involve:

-

Starting with a 3(2H)-pyridazinone core.

-

Substituting the 6-position with a 4-methoxyphenyl group using an electrophilic aromatic substitution reaction.

-

Introducing the 4-nitrobenzyl group at the 2-position through alkylation or related methods.

Biological Activities

Pyridazinone derivatives, including compounds structurally similar to 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one, have been researched for various biological activities:

-

Antimicrobial Activity:

-

Many pyridazinones exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.

-

-

Anti-inflammatory Potential:

-

Pyridazinones are known to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

-

-

Antioxidant Properties:

-

The presence of electron-donating groups like methoxy enhances free radical scavenging activity.

-

-

Anticancer Activity:

-

Nitro-substituted aromatic compounds often show cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

-

-

Enzyme Inhibition:

-

Pyridazinones have been identified as inhibitors of phosphodiesterase (PDE), making them candidates for cardiovascular and neurological therapies.

-

Potential Applications

The combination of functional groups in this compound suggests potential applications in drug discovery:

-

Therapeutics: Development of anti-inflammatory or anticancer agents.

-

Diagnostics: Use as molecular probes in imaging or biochemical assays.

-

Material Science: Possible applications in organic electronics due to its conjugated structure.

Research Directions

Future studies on 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one could focus on:

-

Detailed pharmacokinetics and pharmacodynamics profiling.

-

Optimization of synthetic routes for higher yields and purity.

-

Exploration of structure-activity relationships (SAR) to enhance efficacy.

-

Evaluation of environmental impact and biodegradability.

This compound represents a promising scaffold for further exploration in medicinal chemistry and material science domains due to its versatile structure and functional properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume